(Z)-2-癸烯-1-醇

描述

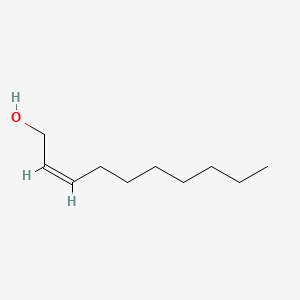

“2-Decen-1-ol, (Z)-” is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 . It is also known by other names such as Dec-2-en-1-ol, 2-Decenol, and Dec-2-enol . It has a fatty type odor and a waxy type flavor .

Synthesis Analysis

While specific synthesis methods for “2-Decen-1-ol, (Z)-” were not found in the search results, it has been reported that 2-decyn-1-ol can be isomerized in the presence of the sodium salt of 1,3-diaminopropane to form 2-decen-1-ol .Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 10 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Decen-1-ol, (Z)-” include a molecular weight of 156.2652 and a molecular formula of C10H20O . Further specific physical and chemical properties were not found in the search results.科学研究应用

蚊子引诱剂:研究发现,某些烯醇类似物,如(Z)-3-癸烯-1-醇,可作为埃及伊蚊和五环库蚊等蚊子物种的引诱剂。包括(Z)-2-癸烯-1-醇在内的这些化合物已被评估其在控制蚊子种群中的潜力 (西莱克等人,2011); (西莱克等人,2012)。

信息素研究:一种相关的化合物(Z)-5-癸烯-1-醇乙酸酯已被确定为疣灰蛾的一种蛾类昆虫的主要性信息素成分。这一发现对于理解昆虫的交流和行为具有重要意义 (希思和兰多尔特,1987)。

聚合催化:研究表明,可以使用齐格勒-纳塔催化剂对 1-癸烯等化合物进行低聚。该过程与聚合物科学有关,其中 1-癸烯的低聚物因其潜在应用而被表征 (黄等人,2005); (黄等人,2006)。

风味化合物合成:已经开发了从 1-癸烯-4-醇开始合成风味化合物的方法,展示了这些化合物在风味和香料工业中的化学多样性和适用性 (刘等人,2012)。

安全和危害

While specific safety and hazard information for “2-Decen-1-ol, (Z)-” was not found in the search results, general safety measures for handling similar chemical substances include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

属性

IUPAC Name |

(Z)-dec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPYYRPCXHTOQZ-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22104-80-9 | |

| Record name | 2-Decen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of (Z)-dec-2-en-1-ol in the study?

A1: The provided research paper focuses on the development of a nickel-catalyzed method for 1,4-hydroboration of 1,3-dienes. This method allows for the synthesis of valuable (Z)-allylboronate esters. (Z)-dec-2-en-1-ol is not directly discussed in the paper, and its role in this specific research is unclear. The paper focuses on the reaction methodology and scope using various 1,3-dienes as starting materials, not on the application or further reactions of the synthesized (Z)-allylboronate esters.

Q2: Can the nickel-catalyzed 1,4-hydroboration method be applied to synthesize compounds structurally similar to (Z)-dec-2-en-1-ol?

A2: While the paper doesn't directly address the synthesis of (Z)-dec-2-en-1-ol itself, the methodology described could potentially be adapted to synthesize structurally similar compounds. The researchers demonstrate the versatility of their method by applying it to a range of 1,3-dienes, achieving high stereoselectivity in the formation of the (Z)-allylboronate esters []. Further investigation would be required to determine the specific reaction conditions and feasibility of synthesizing compounds structurally similar to (Z)-dec-2-en-1-ol using this nickel-catalyzed 1,4-hydroboration approach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)